

Chloropentafluoroethane: A High-Purity Reference Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chloropentafluoroethane**

Cat. No.: **B1202741**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropentafluoroethane (CFC-115), a chlorofluorocarbon, has historically been utilized as a refrigerant and propellant.^[1] Due to its chemical inertness and thermal stability, it has found a crucial role in analytical chemistry as a reference standard.^[2] This technical guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of **chloropentafluoroethane** as a reference standard, particularly in chromatographic and spectrometric techniques. Its well-characterized physical and chemical properties, combined with its availability as a certified reference material, make it an invaluable tool for ensuring the accuracy and precision of analytical measurements.^[3]

Physicochemical Properties of Chloropentafluoroethane

The utility of **chloropentafluoroethane** as a reference standard is underpinned by its distinct and well-documented physicochemical properties. This data is essential for method development and calibration in various analytical techniques.

Property	Value	Reference
Molecular Formula	C ₂ ClF ₅	[4]
Molecular Weight	154.466 g/mol	[4]
CAS Number	76-15-3	[4]
Boiling Point	-39.1 °C (-38.4 °F; 234.1 K)	[1]
Melting Point	-99 °C (-146 °F; 174 K)	[1]
Vapor Pressure	7.9 atm at 21 °C (70 °F)	[1]
Water Solubility	59 mg/L	[1]
Appearance	Colorless gas	[1]
Odor	Ethereal	[1]

Spectral Data for Identification and Quantification

Spectral data is fundamental for the qualitative and quantitative analysis of **chloropentafluoroethane**. The following table summarizes key spectral information.

Spectral Data Type	Key Information	Reference
Mass Spectrum (EI)	Available through the NIST WebBook	[4]
Infrared (IR) Spectrum	Available through the NIST WebBook	[4]
¹³ C NMR Spectrum	Data available in PubChem	[2]
Kovats Retention Index	270 (Semi-standard non-polar)	[2]

Application as a Reference Standard in Analytical Chemistry

Chloropentafluoroethane serves as an essential reference standard in a variety of analytical applications, most notably in gas chromatography (GC) and mass spectrometry (MS).

Gas Chromatography (GC)

In gas chromatography, reference standards are critical for both the identification and quantification of analytes.^[5] **Chloropentafluoroethane**, available as a certified reference material, is used for:

- Calibration: Establishing a calibration curve to determine the concentration of **chloropentafluoroethane** in unknown samples.^[6]
- Retention Time Locking: As a reference point to standardize retention times across different instruments and analyses.
- Internal Standard: Although less common for this specific compound, other CFCs have been used as internal standards to correct for variations in sample injection and detector response, particularly in the analysis of volatile organic compounds (VOCs).^{[7][8]}

Mass Spectrometry (MS)

When coupled with gas chromatography (GC-MS), **chloropentafluoroethane**'s well-defined mass spectrum allows for its unambiguous identification and differentiation from other compounds.^[4] Its fragmentation pattern serves as a reliable fingerprint for its detection.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of **chloropentafluoroethane** in a gaseous matrix using gas chromatography-mass spectrometry (GC-MS). This protocol is based on established methods for the analysis of chlorofluorocarbons.^{[6][9]}

Sample Preparation and Introduction

A common technique for analyzing volatile compounds like **chloropentafluoroethane** from a gaseous or aqueous matrix is the purge-and-trap method.^[6]

Objective: To extract and concentrate **chloropentafluoroethane** from a sample matrix onto a sorbent trap prior to GC-MS analysis.

Materials:

- Purge-and-trap system
- Sorbent trap (e.g., Tenax®, charcoal, or a combination)
- High-purity inert gas (e.g., helium or nitrogen)
- Gas-tight syringes
- Sample vials

Procedure:

- Sample Collection: Collect the gaseous sample in a suitable container, such as a Tedlar® bag or a SUMMA® canister. For aqueous samples, collect in a vial with minimal headspace.
- Purging: A known volume of the sample is purged with an inert gas. The gas strips the volatile organic compounds, including **chloropentafluoroethane**, from the sample matrix.
- Trapping: The purge gas is passed through a sorbent trap, which adsorbs the organic compounds.
- Desorption: The trap is rapidly heated, and the trapped compounds are desorbed into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify **chloropentafluoroethane**.

Instrumentation:

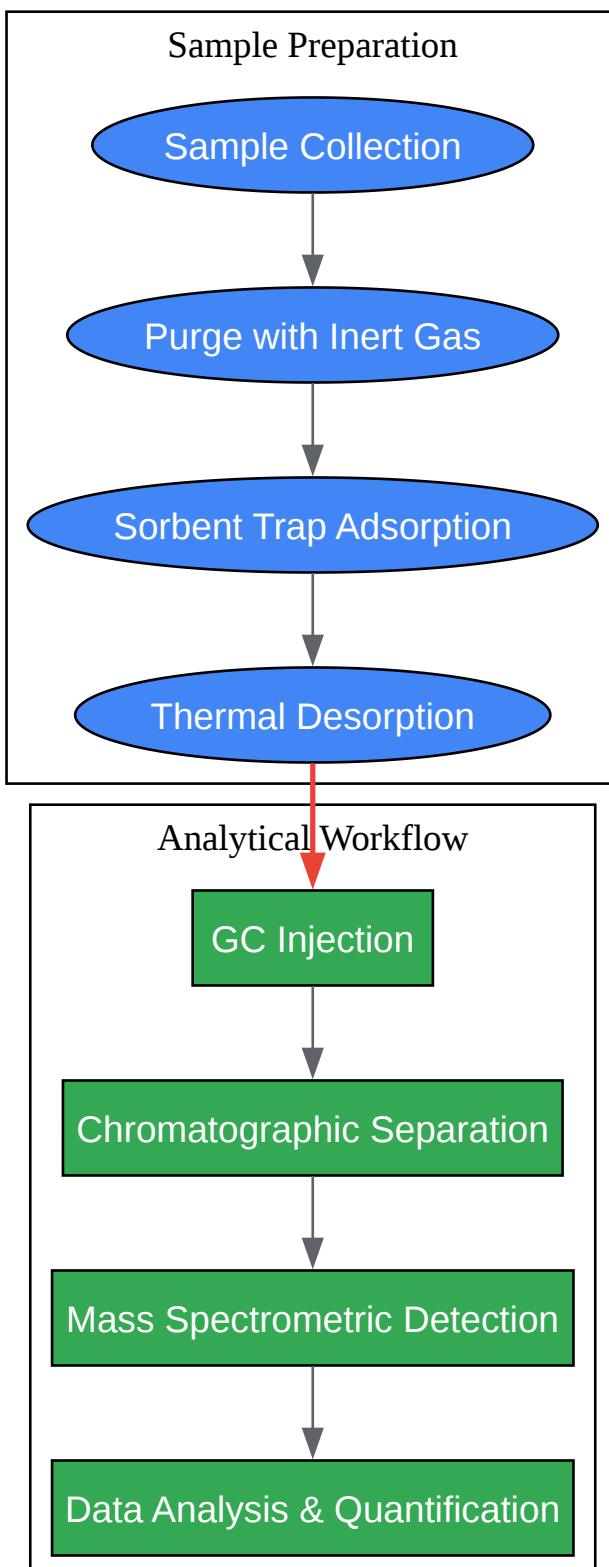
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Capillary column suitable for volatile compounds (e.g., DB-1 or similar non-polar column)

GC Conditions:

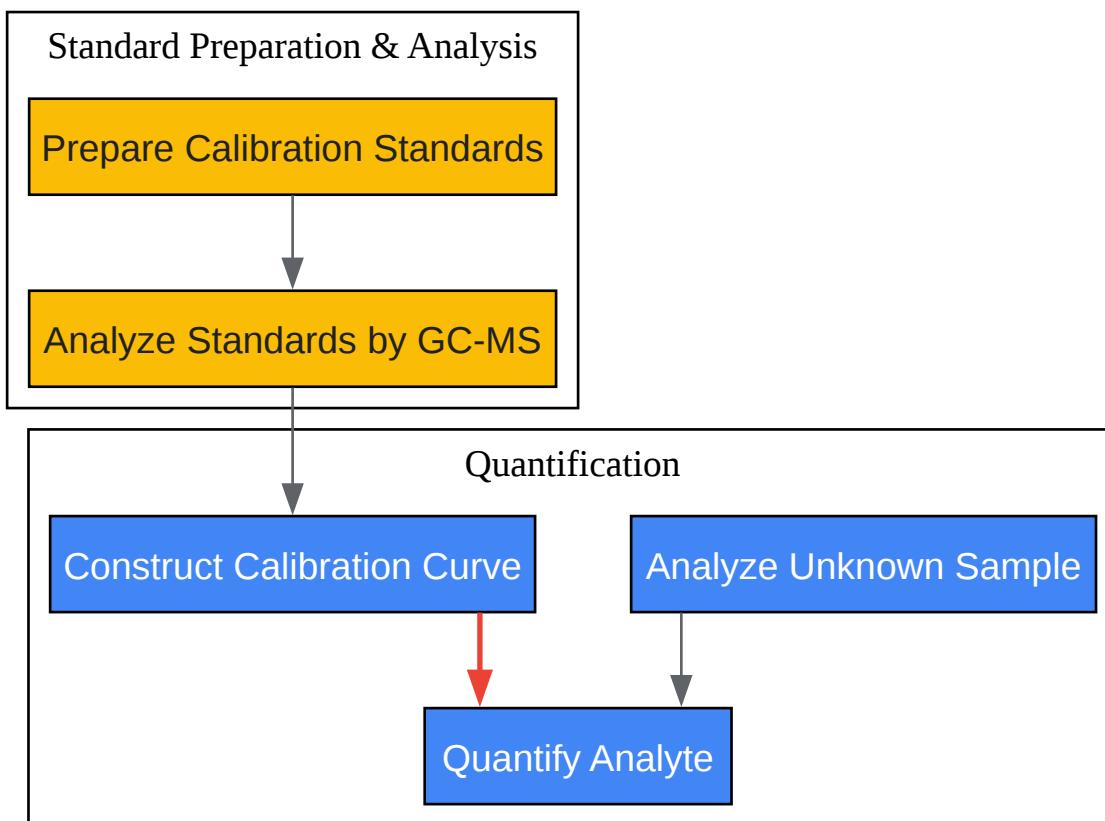
- Injector Temperature: 200 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)
- Oven Temperature Program:
 - Initial temperature: 35 °C, hold for 3 minutes
 - Ramp: 15 °C/min to 75 °C
 - Hold for 6 minutes
- Injection Mode: Splitless

MS Conditions:


- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 30-200
- Detector Temperature: 260 °C

Calibration and Quantification

- Preparation of Standards: Prepare a series of calibration standards of **chloropentafluoroethane** in a suitable solvent (e.g., methanol) or as a certified gas standard.[\[3\]](#)[\[9\]](#)
- Analysis of Standards: Analyze the calibration standards using the same GC-MS method as the samples.
- Calibration Curve: Construct a calibration curve by plotting the peak area of a characteristic ion of **chloropentafluoroethane** against the concentration of the standards.


- Quantification: Determine the concentration of **chloropentafluoroethane** in the samples by comparing their peak areas to the calibration curve.

Diagrams

[Click to download full resolution via product page](#)

Caption: Purge-and-Trap GC-MS Experimental Workflow.

[Click to download full resolution via product page](#)

Caption: Calibration and Quantification Logical Flow.

Conclusion

Chloropentafluoroethane's stability, inertness, and well-documented properties make it a reliable and essential reference standard in analytical chemistry. Its application in calibrating and validating analytical methods, particularly in gas chromatography and mass spectrometry, is crucial for obtaining accurate and reproducible results. The detailed methodologies and understanding of its physicochemical and spectral characteristics provided in this guide are intended to support researchers and scientists in leveraging **chloropentafluoroethane** to its full potential in their analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chloropentafluoroethane - Wikipedia [en.wikipedia.org]
- 2. Chloropentafluoroethane | C1C2F5 | CID 6430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. Pentafluoroethyl chloride [webbook.nist.gov]
- 5. Standards, GC for laboratory | Scharlab [scharlab.com]
- 6. USGS Groundwater Dating Lab [water.usgs.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Chloropentafluoroethane: A High-Purity Reference Standard for Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202741#chloropentafluoroethane-as-a-reference-standard-in-analytical-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com